molecular formula C11H15ClFN B3161375 [(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine CAS No. 869945-17-5

[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B3161375
CAS No.: 869945-17-5
M. Wt: 215.69 g/mol
InChI Key: GTGYWKNSRXWUPA-UHFFFAOYSA-N
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Description

Chemical Name: (2-Chloro-6-fluorophenyl)methylamine CAS Number: 869945-17-5 Molecular Formula: C₁₁H₁₅ClFN Molecular Weight: 215.69 g/mol Structure: The compound consists of a 2-chloro-6-fluorophenylmethyl group linked to a 2-methylpropyl (isobutyl) amine.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGYWKNSRXWUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Major products include nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines are typically formed.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

CAS Number : 852934-12-4
Molecular Formula : C₁₃H₁₅ClFN₃
Molecular Weight : 252.73 g/mol
Key Differences :

  • Substituent : The 3-(1H-imidazol-1-yl)propyl group replaces the 2-methylpropyl chain, introducing a heterocyclic imidazole moiety.
  • Polarity : The imidazole group enhances polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the target compound.

2-{(2-Chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide

CAS Number : 850373-17-0
Molecular Formula : C₂₂H₁₉ClN₄O₂S
Molecular Weight : 438.94 g/mol
Key Differences :

  • Structure: Incorporates a methylamino group and a cyano-containing acetamide side chain.
  • Functionality: The cyano group and thioether (S) linkage introduce electrophilic and nucleophilic reactivity, respectively, making this compound suitable for specialized synthetic applications.
  • Size : Larger molecular weight and extended structure may reduce membrane permeability compared to the target compound .

1-(Fluorophenyl)propan-2-ylamine

Structure : Simplifies the aromatic substitution (fluorophenyl only) and substitutes the 2-methylpropyl group with a methyl group.
Key Differences :

  • Aromatic Substitution : Lacks chloro substitution, reducing steric hindrance and electronic effects.
  • Reactivity : The absence of chlorine may increase metabolic stability in biological systems but reduce halogen-bonding interactions in receptor binding .

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Polarity Influencers
Target Compound 215.69 Chloro, fluoro, branched alkyl
Imidazole Derivative 252.73 Imidazole ring, longer alkyl chain
Acetamide Derivative 438.94 Cyano, thioether, acetamide

Stability Considerations

  • Target Compound: No direct stability data is available, but analogues with 2-methylpropyl groups (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) exhibit moderate storage stability, suggesting similar resilience .
  • Imidazole Derivative : The imidazole ring may confer pH-dependent stability due to protonation/deprotonation equilibria .

Research and Application Insights

  • Pharmaceutical Potential: The imidazole derivative’s structural complexity aligns with kinase inhibitor scaffolds, whereas the target compound’s smaller size may favor CNS drug development due to blood-brain barrier penetration .
  • Material Science: The acetamide derivative’s cyano group could enable polymerization or covalent organic framework (COF) synthesis .

Biological Activity

(2-Chloro-6-fluorophenyl)methylamine, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C12H16ClF
  • Molecular Weight : Approximately 229.71 g/mol
  • Structure : The compound features a chloro and fluorine substituent on a phenyl ring, enhancing its reactivity and potential biological activities.

The biological activity of (2-Chloro-6-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may be linked to therapeutic effects in conditions like inflammation and neurological disorders.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, potentially acting as an agonist or antagonist.

1. Pharmaceutical Research

Research indicates that (2-Chloro-6-fluorophenyl)methylamine may have significant implications in drug development:

  • Neurological Disorders : Investigated for potential therapeutic effects in treating conditions such as depression and anxiety due to its receptor interaction profiles.
  • Anti-inflammatory Properties : Shown promise in reducing inflammation through modulation of inflammatory pathways.

2. Antimicrobial Activity

Studies have suggested that compounds similar to (2-Chloro-6-fluorophenyl)methylamine exhibit antimicrobial properties, making them candidates for developing new antibiotics.

3. Anticancer Potential

Some derivatives of the compound have demonstrated antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of lysosomal phospholipase A2 (LPLA2) by small molecules, including those structurally similar to (2-Chloro-6-fluorophenyl)methylamine. The results indicated that certain compounds could significantly inhibit LPLA2 activity, correlating with their potential toxicity during drug development .

Case Study 2: Anticancer Activity

In a series of experiments focusing on fluorinated derivatives, compounds similar to (2-Chloro-6-fluorophenyl)methylamine were evaluated for their antiproliferative effects against lung and breast cancer cells. Results showed promising activity with some compounds exhibiting IC50 values in the nanomolar range .

Data Table

Compound NameBiological ActivityIC50 (nM)Target
(2-Chloro-6-fluorophenyl)methylamineEnzyme InhibitionVariesLPLA2
Fluorinated Derivative AAnticancer16.24Lung Cancer Cells
Fluorinated Derivative BAntimicrobial<50Various Bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
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[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine

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